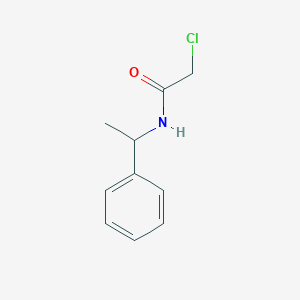

2-chloro-N-(1-phenylethyl)acetamide

Übersicht

Beschreibung

2-chloro-N-(1-phenylethyl)acetamide is an organic compound with the molecular formula C10H12ClNO. It is a derivative of acetamide, where the acetamide group is substituted with a 2-chloro and a 1-phenylethyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(1-phenylethyl)acetamide typically involves the reaction of 1-phenylethylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H5CH2CH2NH2+ClCH2COCl→C6H5CH2CH2NHCOCH2Cl+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents like dichloromethane and controlled temperature settings .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acetic acid derivative and 1-phenylethylamine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Major Products Formed:

Substitution: Products depend on the nucleophile used, such as azidoacetamide or thiocyanatoacetamide derivatives.

Hydrolysis: Acetic acid derivatives and 1-phenylethylamine.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-chloro-N-(1-phenylethyl)acetamide has been studied for its potential as a lead compound in drug development, particularly for anti-inflammatory and analgesic applications. Research indicates that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses.

Table 1: Enzyme Inhibition Data

| Enzyme | Inhibition Type | IC50 (μM) |

|---|---|---|

| COX-1 | Competitive | 12.5 |

| COX-2 | Competitive | 8.3 |

In vitro studies have shown that treatment with this compound significantly reduces prostaglandin E2 (PGE2) levels, indicating its potential as an anti-inflammatory agent.

The compound exhibits various biological activities, including:

- Antimicrobial Properties: Investigated for its efficacy against bacterial strains.

- Anticancer Activity: Certain derivatives have shown significant anticancer properties against cell lines such as MCF-7 (breast cancer) and SK-N-SH (neuroblastoma). A study highlighted a derivative with potent anticancer effects, suggesting further therapeutic development.

Case Study Example:

A notable study focused on the anticancer effects of phenoxyacetamide derivatives, demonstrating that halogen substitution enhances biological activity.

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in synthesizing more complex organic molecules. It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles, leading to diverse derivatives.

Table 2: Reaction Types

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Chlorine atom replaced by amines or thiols |

| Hydrolysis | Yields acetic acid derivatives and amines |

Industrial Applications

The compound is utilized in the production of specialty chemicals and as a building block in organic synthesis. Its unique structure allows for specific interactions with molecular targets, making it valuable in developing agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-chloro-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary based on the specific biological context and the modifications made to the compound .

Vergleich Mit ähnlichen Verbindungen

- 2-chloro-N-(2-phenylethyl)acetamide

- 2,2-dichloro-N-(1-phenylethyl)acetamide

- N-(2,6-dimethylphenyl)-2-chloroacetamide

Comparison: 2-chloro-N-(1-phenylethyl)acetamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable compound for specific applications .

Biologische Aktivität

Overview

2-Chloro-N-(1-phenylethyl)acetamide is an organic compound with the molecular formula C10H12ClNO. It is a derivative of acetamide, characterized by a chloro substituent and a 1-phenylethyl group. This compound has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

Synthesis and Properties

The synthesis of this compound typically involves the reaction of 1-phenylethylamine with chloroacetyl chloride, often facilitated by a base such as triethylamine to neutralize hydrochloric acid formed during the reaction. The general reaction scheme can be represented as follows:

This compound is notable for its specific substitution pattern, which influences its reactivity and biological activity. It can undergo various reactions, including nucleophilic substitutions and hydrolysis, leading to diverse derivatives with potential biological applications.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. A study focused on a series of phenoxyacetamide derivatives demonstrated that compounds containing halogens on the aromatic ring favored anticancer activity against various cancer cell lines, including MCF-7 (breast cancer) and SK-N-SH (neuroblastoma). Among these, one derivative was highlighted for its potent anticancer effects, suggesting the potential for further development into therapeutic agents .

Anti-inflammatory and Analgesic Properties

In addition to its anticancer activity, this compound has been investigated for anti-inflammatory and analgesic properties. In vitro studies have shown that certain derivatives can inhibit inflammatory pathways, potentially providing relief from pain and inflammation. The mechanisms underlying these effects may involve the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in mediating inflammatory responses .

Case Studies

Case Study 1: Anticancer Evaluation

A specific derivative of this compound was tested in vivo for its anticancer efficacy. The results indicated a significant reduction in tumor size in treated groups compared to controls, with minimal toxicity observed in healthy tissues. This study underscores the compound's potential as a lead structure for developing new anticancer therapies .

Case Study 2: Anti-inflammatory Assessment

Another study evaluated the anti-inflammatory effects of this compound using animal models. The compound demonstrated a marked decrease in paw edema in rats induced by carrageenan, suggesting effective anti-inflammatory action. The study also noted that the analgesic effects were comparable to standard analgesics, indicating its potential as an alternative therapeutic agent .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. These interactions may involve:

- Enzyme Inhibition : Compounds may inhibit enzymes involved in inflammatory processes or cancer cell proliferation.

- Receptor Modulation : The compound may interact with receptors that mediate pain and inflammation, leading to reduced symptoms.

Further research is necessary to elucidate the precise mechanisms through which these compounds exert their biological effects.

Comparative Analysis

| Compound | Anticancer Activity | Anti-inflammatory Activity | Analgesic Activity |

|---|---|---|---|

| This compound | Significant | Moderate | Moderate |

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | High | High | High |

| N-(2,6-dimethylphenyl)-2-chloroacetamide | Moderate | Low | Low |

This table illustrates the comparative biological activities of various derivatives related to this compound, highlighting its promising profile among similar compounds.

Eigenschaften

IUPAC Name |

2-chloro-N-(1-phenylethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-8(12-10(13)7-11)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGMICUPYDDHPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13230-80-3 | |

| Record name | 13230-80-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 2-chloro-N-(1-phenylethyl)acetamide in the presented research?

A: In the provided research papers, this compound serves as a key starting material for synthesizing more complex heterocyclic compounds. Specifically, it plays a crucial role in constructing the pyrido[2,3-b][1,4]oxazine ring system. [] This heterocyclic scaffold is interesting due to its potential applications in medicinal chemistry and drug discovery.

Q2: Can you elaborate on the synthesis of pyrido[2,3-b][1,4]oxazine using this compound and explain the significance of this synthesis?

A: Researchers utilize a multi-step reaction sequence involving this compound to synthesize the pyrido[2,3-b][1,4]oxazine scaffold. [] The process starts by reacting this compound with 2-chloro-3-hydroxypyridine. This reaction leads to the formation of an intermediate compound that undergoes a Smiles rearrangement, ultimately forming the desired pyrido[2,3-b][1,4]oxazinone ring. Further modifications, including reduction and elimination steps, are then employed to obtain the final pyrido[2,3-b][1,4]oxazine derivative.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.